4-Thiazolemethanol, 2-[4-(methylthio)phenyl]-
Overview
Description
4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- is an organic compound with the molecular formula C11H11NOS2 It features a thiazole ring, a phenyl group substituted with a methylthio group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Ring Formation: The synthesis typically begins with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reaction: The phenyl group with a methylthio substituent can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a halogenated phenyl compound with a methylthiolate ion.
Methanol Group Addition: The final step involves the introduction of the methanol group. This can be achieved through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a thiazole derivative to form the desired methanol-substituted product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl group, leading to various reduced derivatives.
Substitution: The methanol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, particularly those involving thiazole-containing enzymes.
Medicine
In medicine, derivatives of 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- are investigated for their potential therapeutic properties. These include antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl group with the methylthio substituent can enhance the compound’s binding affinity to hydrophobic pockets in proteins. The methanol group can participate in hydrogen bonding, further stabilizing the compound-protein interaction.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolemethanol, 2-phenyl-: Lacks the methylthio group, resulting in different chemical properties and biological activities.
4-Thiazolemethanol, 2-[4-(methylamino)phenyl]-: Contains a methylamino group instead of a methylthio group, leading to variations in reactivity and applications.
4-Thiazolemethanol, 2-[4-(methoxy)phenyl]-:
Uniqueness
4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
[2-(4-methylsulfanylphenyl)-1,3-thiazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZSLQGRJBQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=CS2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253809 | |
Record name | 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344046-01-0 | |
Record name | 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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